molecular formula C21H21FN4O3S2 B2524643 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 894948-40-4

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2524643
CAS No.: 894948-40-4
M. Wt: 460.54
InChI Key: VCVZQMHJAGLYCT-UHFFFAOYSA-N
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Description

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O3S2 and its molecular weight is 460.54. The purity is usually 95%.
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Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a member of a class of compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Pyrimidine ring : Implicated in nucleic acid interactions.
  • Sulfonamide group : Known for antibacterial properties.
  • Fluorophenyl moiety : Enhances lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with tumor growth and immune response.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the chemical structure significantly influence biological activity. For example:

  • Substitution on the pyrimidine ring enhances potency against specific targets.
  • The presence of the sulfanyl group has been shown to improve binding affinity to target proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeAssay TypeIC50 Value (µM)Reference
AntitumorMTT assay on HepG2 cells1.30
Enzyme InhibitionHDAC3 inhibition0.095
AntimicrobialGram-positive bacteria0.044

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects on HepG2 liver cancer cells, with an IC50 value of 1.30 µM, indicating its potential as an anticancer agent .
  • HDAC Inhibition : Another investigation highlighted its role as a potent inhibitor of histone deacetylase 3 (HDAC3), which is crucial for regulating gene expression involved in cancer progression .
  • Antimicrobial Properties : The compound showed effective antimicrobial activity against several strains of Gram-positive bacteria, with minimal inhibitory concentration (MIC) values lower than those of established antibiotics .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVZQMHJAGLYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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